Human GPR119 Potency and Intrinsic Efficacy: GSK1104252A vs. Lead Indoline Analog
GSK1104252A (compound 3) exhibits a pEC50 of 7.3 (EC50 ≈ 50 nM) and a 91% maximal response in the human GPR119 CHO-K1 6CRE-luciferase reporter assay. This represents a 10-fold improvement in potency and a 1.3-fold increase in intrinsic efficacy compared to the earlier lead indoline analog (compound 2), which had a pEC50 of 6.3 and 70% maximal response [1].
| Evidence Dimension | Human GPR119 receptor activation |
|---|---|
| Target Compound Data | pEC50 = 7.3 (EC50 ≈ 50 nM); % max response = 91% |
| Comparator Or Baseline | Compound 2 (indoline analog); pEC50 = 6.3 (EC50 ≈ 500 nM); % max response = 70% |
| Quantified Difference | 10-fold higher potency; 30% relative increase in efficacy |
| Conditions | CHO-K1 cells stably expressing human GPR119; 6CRE-luciferase reporter assay |
Why This Matters
Higher potency reduces the compound concentration required for target engagement in vitro and in vivo, while greater intrinsic efficacy may translate to a more robust downstream incretin response at equivalent receptor occupancy.
- [1] Katamreddy SR, et al. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists. J Med Chem. 2012;55(24):10972-94. Table 1. View Source
